2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an amino group and a propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminopropan-2-ol with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simple amino alcohol with similar structural features.
2-Fluoroamphetamine: A synthetic compound with a similar amino group and propyl side chain.
Uniqueness
2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler amino alcohols and other related compounds .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5(4-8)7-9-3-2-6(11)10-7/h2-3,5H,4,8H2,1H3,(H,9,10,11) |
InChI Key |
HSKCINPLTDCWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CC(=O)N1 |
Origin of Product |
United States |
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